molecular formula C16H25NO4S B12719526 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester CAS No. 85462-71-1

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester

Cat. No.: B12719526
CAS No.: 85462-71-1
M. Wt: 327.4 g/mol
InChI Key: AVSYSNRGJHFIEO-UHFFFAOYSA-N
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Description

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene core, a carboxylic acid group, and an ethyl ester moiety. The presence of a hydroxypropoxy group and an isopropylamino group further adds to its complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[b]thiophene Core: The cyclopenta[b]thiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur and a base.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

    Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

    Addition of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced through a nucleophilic substitution reaction using a suitable halide and a base.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through a reductive amination reaction using isopropylamine and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropoxy group can be replaced with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, bases, solvents such as dimethylformamide or tetrahydrofuran.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the hydroxypropoxy group.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or antimicrobial agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Modulation: The compound may interact with specific receptors on the cell surface or within the cell, modulating their signaling pathways and leading to various biological effects.

    Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester can be compared with other similar compounds, such as:

    Cyclopenta[b]thiophene Derivatives: These compounds share the cyclopenta[b]thiophene core but may have different functional groups attached. They may exhibit similar chemical properties but differ in their biological activities.

    Carboxylic Acid Esters: These compounds contain the carboxylic acid ester functional group but may have different core structures. They may undergo similar chemical reactions but differ in their physical and chemical properties.

    Amino Alcohols: These compounds contain both amino and hydroxyl functional groups but may have different core structures. They may exhibit similar biological activities but differ in their chemical reactivity.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological applications.

Properties

CAS No.

85462-71-1

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C16H25NO4S/c1-4-20-16(19)15-14(12-6-5-7-13(12)22-15)21-9-11(18)8-17-10(2)3/h10-11,17-18H,4-9H2,1-3H3

InChI Key

AVSYSNRGJHFIEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC2)OCC(CNC(C)C)O

Origin of Product

United States

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